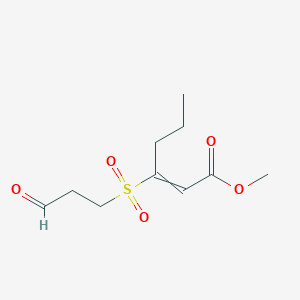![molecular formula C6H7BrO2 B14191893 (1S,4S,5R)-4-bromo-6,8-dioxabicyclo[3.2.1]oct-2-ene CAS No. 873957-89-2](/img/structure/B14191893.png)
(1S,4S,5R)-4-bromo-6,8-dioxabicyclo[3.2.1]oct-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,4S,5R)-4-bromo-6,8-dioxabicyclo[321]oct-2-ene is a bicyclic organic compound featuring a bromine atom and two oxygen atoms within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S,5R)-4-bromo-6,8-dioxabicyclo[3.2.1]oct-2-ene typically involves the bromination of a suitable precursor. One common method is the bromination of a dioxabicyclo[3.2.1]octene derivative using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,4S,5R)-4-bromo-6,8-dioxabicyclo[3.2.1]oct-2-ene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction Reactions: Reduction can be used to remove the bromine atom or to modify the bicyclic structure.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide or amines in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while oxidation could produce a ketone or carboxylic acid derivative.
Wissenschaftliche Forschungsanwendungen
(1S,4S,5R)-4-bromo-6,8-dioxabicyclo[3.2.1]oct-2-ene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Potential use in the development of biologically active compounds or as a probe in biochemical studies.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial or anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (1S,4S,5R)-4-bromo-6,8-dioxabicyclo[3.2.1]oct-2-ene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the bicyclic structure can influence its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S,4S,5R)-4-chloro-6,8-dioxabicyclo[3.2.1]oct-2-ene: Similar structure but with a chlorine atom instead of bromine.
(1S,4S,5R)-4-iodo-6,8-dioxabicyclo[3.2.1]oct-2-ene: Similar structure but with an iodine atom instead of bromine.
(1S,4S,5R)-4-fluoro-6,8-dioxabicyclo[3.2.1]oct-2-ene: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The uniqueness of (1S,4S,5R)-4-bromo-6,8-dioxabicyclo[3.2.1]oct-2-ene lies in its specific reactivity and the influence of the bromine atom on its chemical and biological properties. Bromine’s size and electronegativity can lead to different reaction pathways and biological interactions compared to its halogen analogs.
Eigenschaften
CAS-Nummer |
873957-89-2 |
|---|---|
Molekularformel |
C6H7BrO2 |
Molekulargewicht |
191.02 g/mol |
IUPAC-Name |
(1S,4S,5R)-4-bromo-6,8-dioxabicyclo[3.2.1]oct-2-ene |
InChI |
InChI=1S/C6H7BrO2/c7-5-2-1-4-3-8-6(5)9-4/h1-2,4-6H,3H2/t4-,5-,6+/m0/s1 |
InChI-Schlüssel |
NINDEGLIUFSHFQ-HCWXCVPCSA-N |
Isomerische SMILES |
C1[C@@H]2C=C[C@@H]([C@H](O1)O2)Br |
Kanonische SMILES |
C1C2C=CC(C(O1)O2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[4-(Nonafluorobutyl)phenyl]butyl diphenyl phosphate](/img/structure/B14191841.png)
![N-Cyclohexyl-4-[(2,2,2-trifluoroethoxy)methyl]cyclohexan-1-amine](/img/structure/B14191849.png)



![3-Hydroxy-4-[(2,4,6-trimethylphenyl)methoxy]butanenitrile](/img/structure/B14191868.png)

![5-[(Bicyclo[2.2.1]heptan-2-yl)amino]pentane-1-sulfonic acid](/img/structure/B14191880.png)

![1-Bromo-2-[dibromo(fluoro)methyl]cyclohexane](/img/structure/B14191885.png)
